molecular formula C23H18ClN3O5 B11948401 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 881840-05-7

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B11948401
CAS No.: 881840-05-7
M. Wt: 451.9 g/mol
InChI Key: VNJFHPXFEFKNBA-AFUMVMLFSA-N
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Description

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18ClN3O5 and a molecular weight of 451.87 g/mol . This compound is known for its unique chemical structure, which includes a methoxyaniline group, a carbohydrazonoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyaniline group can yield quinone derivatives, while reduction of the nitro group can produce amines .

Scientific Research Applications

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

881840-05-7

Molecular Formula

C23H18ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H18ClN3O5/c1-31-20-4-2-3-18(13-20)26-21(28)22(29)27-25-14-15-5-11-19(12-6-15)32-23(30)16-7-9-17(24)10-8-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

VNJFHPXFEFKNBA-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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